molecular formula C16H16O6 B1246984 (1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

Cat. No. B1246984
M. Wt: 304.29 g/mol
InChI Key: LRHFZXBVDMVFCW-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a natural product found in Cortinarius, Cortinarius basirubescens, and other organisms with data available.

Scientific Research Applications

Tautomerism in Related Compounds

Research has explored the tautomerism in related anthracene-diones, providing insights into their chemical behavior. For example, a study conducted experiments on tautomerism in 1,4-bis[methoxyamino]anthracene-9,10-diones and their reduced forms. This research is critical for understanding the stability and reactivity of such compounds (Morley, Krapcho, & Cummings, 1996).

Structural Analysis

Another aspect of scientific research includes the structural analysis of similar compounds. For instance, the crystal structure of rac-Hatomarubigin C, which is structurally similar to the compound , was determined, revealing important details about molecular curvature and intramolecular hydrogen bonds (Larsen et al., 2006).

NMR Assignments in Fungal Derivatives

Research into NMR assignments for anthraquinones, including those derived from marine fungi, has been conducted. This research is crucial for identifying and understanding the structure and properties of these compounds (Xia et al., 2007).

Synthesis and Crystal Structures

The synthesis and crystal structures of related compounds, such as 3,3'-(9,10-anthrylene)bis-pentane-2,4-dione, have been studied. This research aids in understanding the synthesis pathways and crystallographic properties of anthracene diones (Shang, Jing, & Zhong, 2001).

Photochemical Reactions

Studies have been conducted on the photochemical reactions involving anthracene diones. For example, the one-step formation of 2,3-dihydroanthra[2,3-b]furan-4,11-diones through photoaddition of 2-hydroxy-1,4-anthracenedione with alkenes has been reported (Suginome, Kobayashi, & Kujime, 1992).

Anticancer Research

There is significant research on the synthesis and biological activities of anthracene diones, including their potential as anticancer agents. Studies have explored the synthesis of aminoanthraquinones and evaluated their cytotoxic activities against cancer cell lines (Nor et al., 2013).

properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3/t11-,16-/m0/s1

InChI Key

LRHFZXBVDMVFCW-ZBEGNZNMSA-N

Isomeric SMILES

C[C@]1(C[C@@H](C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

Canonical SMILES

CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

synonyms

(1S,3S)-austrocortilutein
austrocortilutein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Reactant of Route 2
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(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Reactant of Route 3
(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Reactant of Route 4
(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Reactant of Route 5
(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Reactant of Route 6
(1S,3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

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